L-Phenylephrine-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
172.24 g/mol |
IUPAC Name |
3-[(1R)-2,2-dideuterio-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1/i1D3,6D2 |
InChI Key |
SONNWYBIRXJNDC-WHPHVCHMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC([2H])([2H])[C@@H](C1=CC(=CC=C1)O)O |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
Research Context and Significance of Stable Isotopically Labeled Phenylephrine Analogs
Role of Deuterated Analogs in Advanced Bioanalytical Research
In advanced bioanalytical research, particularly in quantitative analysis using mass spectrometry (MS), deuterated analogs such as L-Phenylephrine-d5 serve as ideal internal standards. clearsynth.commusechem.com An internal standard is a compound with a known concentration that is added to a sample to enable the quantification of an analyte, in this case, Phenylephrine (B352888). wisdomlib.org The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in bioanalytical methods. acanthusresearch.comkcasbio.com
The key advantage of using a deuterated analog like this compound is its near-identical chemical and physical behavior to the unlabeled analyte. acanthusresearch.com It co-elutes with the unlabeled Phenylephrine during chromatographic separation, meaning they travel through the analytical column at the same rate. texilajournal.comsplendidlab.com This co-elution is critical because it ensures that both the analyte and the internal standard are subjected to the exact same experimental conditions, including any variations in sample preparation, extraction, and ionization efficiency in the mass spectrometer. kcasbio.comtexilajournal.com
These variations, often referred to as "matrix effects," can be caused by other components in a complex biological sample (like plasma or urine) and can suppress or enhance the instrument's response, leading to inaccurate measurements. clearsynth.comkcasbio.com Because the deuterated standard behaves almost identically to the analyte, it experiences the same matrix effects. kcasbio.com By measuring the ratio of the analyte's signal to the known signal of the deuterated internal standard, researchers can effectively cancel out these variations and achieve highly accurate and precise quantification. clearsynth.comtexilajournal.com
The higher mass of this compound, due to the five deuterium (B1214612) atoms, allows it to be easily distinguished from the natural, unlabeled Phenylephrine by the mass spectrometer, without altering its fundamental chemical properties. acanthusresearch.commusechem.com This distinction is crucial for preventing analytical interference and ensuring reliable data. clearsynth.com The development of sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods relies heavily on these properties for the accurate determination of compounds like Phenylephrine in biological fluids. researchgate.netnih.gov
Table 1: Comparison of Internal Standard Types in Bioanalytical Research
| Feature | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Chemical & Physical Properties | Nearly identical to the analyte. acanthusresearch.com | Similar, but not identical, to the analyte. |
| Chromatographic Retention Time | Co-elutes with the analyte. texilajournal.comsplendidlab.com | Elutes at a different time than the analyte. |
| Compensation for Matrix Effects | Excellent, as it experiences the same ion suppression/enhancement. kcasbio.com | Less effective, as its response to matrix effects may differ. kcasbio.com |
| Accuracy & Precision | High, considered the gold standard for quantitative analysis. clearsynth.comtexilajournal.com | Can be less accurate and precise due to differing behavior. |
| Regulatory Acceptance | Highly recommended by regulatory agencies like the EMA. kcasbio.comnih.gov | May be questioned by regulatory bodies if not a close analog. kcasbio.com |
Evolution of Research Utilizing Labeled Phenylephrine Compounds
The use of labeled compounds in drug metabolism research has a long history, evolving from early studies with radioisotopes to the current widespread use of stable isotopes. researchgate.net While radioactive isotopes like Carbon-14 and Tritium were historically important, their use carries safety concerns and disposal challenges. scitechnol.com The advancement of mass spectrometry and other sensitive analytical techniques has propelled the use of stable isotopes like Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) to the forefront of pharmaceutical research. metsol.comresearchgate.net
Research on Phenylephrine, a compound patented in the 1930s, has also evolved. wikipedia.orgnih.gov Early pharmacokinetic data were limited, but the need for contemporary studies grew, especially as its use in over-the-counter products became more common. researchgate.net This spurred the development of more sensitive and validated bioanalytical methods to measure its concentration in plasma. researchgate.netresearchgate.net
The application of stable isotope labeling to Phenylephrine research represents a significant technological advancement. The creation of deuterated analogs like this compound, in conjunction with powerful LC-MS/MS technology, has enabled researchers to conduct highly detailed and accurate pharmacokinetic studies that were not previously possible. researchgate.netnih.gov For example, a validated LC-MS/MS method using a deuterated internal standard allows for the quantification of Phenylephrine at very low concentrations (picograms per milliliter) in human plasma. researchgate.net Such methods have been successfully applied to pharmacokinetic analyses in human subjects. researchgate.net
The evolution continues with research into the use of deuterated standards for a variety of analytes in different biological matrices, further solidifying the critical role of compounds like this compound in modern, high-precision scientific analysis. lcms.cznih.govnih.gov
Table 2: Key Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉H₈D₅NO₂ | N/A |
| Base Compound | L-Phenylephrine | nist.gov |
| Isotopic Label | Deuterium (D or ²H) | acanthusresearch.com |
| Number of Labels | 5 | N/A |
| Primary Application | Internal Standard in Mass Spectrometry | clearsynth.commusechem.com |
| Key Advantage | Improves accuracy and precision of quantitative bioanalysis. | kcasbio.comtexilajournal.com |
Advanced Synthetic Methodologies for L Phenylephrine D5
Stereoselective Synthesis Approaches for Deuterated L-Phenylephrine
The primary challenge in synthesizing L-Phenylephrine-d5 lies in achieving the desired (R)-configuration at the chiral center while incorporating deuterium (B1214612) atoms at specific positions. Asymmetric hydrogenation of a prochiral ketone precursor is a widely adopted strategy for establishing the stereochemistry of L-phenylephrine. nih.gov This approach can be adapted for the synthesis of its deuterated analog.
A common route involves the asymmetric hydrogenation of a deuterated precursor, such as a deuterated α-amino ketone. For instance, a precursor like N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone can be synthesized with deuterium atoms incorporated into the structure. This deuterated intermediate is then subjected to asymmetric hydrogenation using a chiral catalyst. google.com Transition metal complexes with chiral phosphine (B1218219) ligands, such as those based on rhodium (Rh) and ruthenium (Ru), have proven to be highly effective. google.com
For example, a rhodium complex with a chiral diphosphine ligand, such as (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonylpyrrolidine, has been successfully used in the asymmetric hydrogenation of the non-deuterated phenylephrine (B352888) precursor, achieving high enantiomeric excess (ee). google.com It is plausible that similar catalyst systems can be employed for the asymmetric hydrogenation of a deuterated precursor to yield this compound with high stereoselectivity.
Another approach involves the resolution of a racemic mixture of deuterated phenylephrine. In one study, (±)-α,α-dideutero-m-octopamine was synthesized and then resolved using O,O-dibenzoyl-(+)-tartaric acid to isolate the desired enantiomer. umich.edu Subsequent N-methylation of the resolved deuterated intermediate yields the final L-Phenylephrine-d2. umich.edu While effective, this method involves an additional resolution step, which can be less efficient than a direct asymmetric synthesis.
| Catalyst System | Precursor | Key Features |
| [Rh(COD)Cl]₂/(2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonylpyrrolidine | N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone | High enantioselectivity in asymmetric hydrogenation. google.com |
| Ruthenium-containing BINAP catalyst systems | Prochiral ketone | Used for asymmetric hydrogenation to produce L-phenylephrine. google.com |
Enzymatic Biocatalysis in Deuterium Incorporation for this compound
Enzymatic biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Ketoreductases (KREDs) have emerged as powerful biocatalysts for the stereoselective reduction of ketones to chiral alcohols, making them ideal for the synthesis of L-phenylephrine. researchgate.net Engineered KREDs have been developed to efficiently catalyze the reduction of 1-(3-hydroxyphenyl)-2-(methylamino)ethanone (B3191138) to (R)-phenylephrine with high enantiomeric excess. google.com
The application of these enzymes can be extended to the synthesis of this compound by using a deuterated substrate. The general principle involves the enzymatic reduction of a deuterated ketone precursor in the presence of a cofactor such as NADPH or NADH. google.com The deuterium atoms can be introduced into the precursor either chemically or through another enzymatic reaction.
Recent advancements have focused on developing biocatalytic systems for the in situ generation and recycling of deuterated cofactors, such as [4-²H]-NADH, using inexpensive deuterium sources like heavy water (D₂O) and a clean reductant like hydrogen gas (H₂). nih.gov This strategy, coupled with the high selectivity of reductases, provides a versatile platform for asymmetric deuteration of a wide range of molecules. nih.gov While specific examples of using engineered KREDs for the synthesis of this compound are not extensively documented, the existing research strongly suggests the feasibility of this approach. The high chemo-, regio-, and stereoselectivity of these enzymes make them excellent candidates for producing this compound with high purity. nih.gov
Transaminases are another class of enzymes that show promise for the synthesis of chiral amines. rsc.orgnih.gov While their application in the direct synthesis of L-phenylephrine is less common than KREDs, they could potentially be used to introduce a deuterated amine group stereoselectively.
| Enzyme | Reaction Type | Potential Application for this compound |
| Ketoreductase (KRED) | Stereoselective reduction of a ketone | Reduction of a deuterated ketone precursor to this compound. google.comresearchgate.net |
| Transaminase (TA) | Stereoselective amination | Introduction of a deuterated amine group to a precursor molecule. rsc.orgnih.gov |
Optimization of Deuterium Labeling Positions and Purity for Research Applications
The position of deuterium labeling in this compound is crucial for its application in metabolic studies. The primary goal of deuteration is often to slow down metabolism at specific sites by leveraging the kinetic isotope effect. medchemexpress.com For phenylephrine, metabolism can occur via monoamine oxidase (MAO), which involves the cleavage of a C-H bond on the α-carbon. umich.edunih.gov Therefore, placing deuterium atoms at the α-carbon (α,α-dideutero-phenylephrine) can significantly retard this metabolic pathway, allowing for a better understanding of the drug's in vivo kinetics. umich.edunih.gov
The purity of this compound is paramount for its use as an internal standard in quantitative analysis and for accurate pharmacokinetic studies. Two key aspects of purity are isotopic purity and enantiomeric purity.
Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified positions. High isotopic purity ensures that the mass spectrometric signal is distinct and not convoluted by signals from partially labeled or unlabeled molecules. Mass spectrometry is the primary technique used to determine isotopic purity by analyzing the molecular ion cluster. google.com
Enantiomeric purity refers to the percentage of the desired (R)-enantiomer in the final product. High enantiomeric purity is essential as the different enantiomers of a drug can have vastly different pharmacological activities and metabolic profiles. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for determining the enantiomeric excess (ee) of L-phenylephrine. google.com This technique uses a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for their quantification. google.com
| Purity Type | Analytical Method | Importance |
| Isotopic Purity | Mass Spectrometry | Ensures a distinct and reliable signal for quantitative analysis. google.com |
| Enantiomeric Purity | Chiral HPLC | Guarantees that the observed pharmacological and metabolic effects are attributable to the desired enantiomer. google.com |
Isotopic Exchange and Derivatization Strategies in this compound Synthesis
Isotopic exchange and derivatization represent alternative or complementary strategies for the synthesis of this compound.
Isotopic exchange , particularly hydrogen-deuterium (H/D) exchange, involves the replacement of hydrogen atoms with deuterium atoms in a post-synthetic modification. This can be achieved using various catalysts and deuterium sources, such as D₂O. researchgate.netmdpi.com For phenylephrine, H/D exchange could potentially be used to introduce deuterium atoms onto the aromatic ring or other positions. However, achieving high regioselectivity (labeling at specific positions) and maintaining the stereochemical integrity of the chiral center can be challenging with this method. researchgate.net Recent developments in photocatalytic H/D exchange using D₂O as the deuterium source offer milder reaction conditions and may provide better control over the labeling process. rsc.org
Derivatization is a technique where the analyte is chemically modified to enhance its properties for analysis or to facilitate a subsequent reaction. nih.gov In the context of this compound synthesis, a precursor could be derivatized to introduce a reactive handle for the stereoselective introduction of a deuterated group. More commonly, derivatization is used in the analysis of phenylephrine. For instance, phenylephrine can be derivatized with a reagent like dansyl chloride to improve its detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov For isotopic labeling, a deuterated derivatizing agent could be used to introduce deuterium atoms into the molecule during the analytical process, which is useful for creating an internal standard in situ. researchgate.net
While direct synthesis is often the preferred route for preparing this compound with high purity and specific labeling, isotopic exchange and derivatization strategies can be valuable tools in certain research contexts, particularly for analytical purposes.
Cutting Edge Analytical Methodologies Utilizing L Phenylephrine D5 As a Research Standard
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for L-Phenylephrine-d5
LC-MS/MS is the cornerstone for the quantitative analysis of L-Phenylephrine and its deuterated standard, this compound, in biological samples. This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, enabling precise measurement even at very low concentrations. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is fundamental to robust LC-MS/MS methods, as it effectively corrects for variations in sample preparation and signal response. wuxiapptec.com
A sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for determining phenylephrine (B352888) in human plasma, where a SIL-IS would be essential for accuracy. researchgate.net Such methods are fully validated for parameters including linearity, precision, accuracy, selectivity, and stability to ensure reliable results for applications like pharmacokinetic studies. researchgate.netresearchgate.net
Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Optimization for this compound Quantification
The sensitivity and specificity of LC-MS/MS analysis heavily rely on the optimization of the ion source and mass spectrometer parameters. For a polar molecule like this compound, positive mode electrospray ionization (ESI) is typically employed. researchgate.netgoogle.com
Electrospray Ionization (ESI) Optimization: Optimizing ESI conditions is crucial for maximizing the generation of gas-phase ions from the analyte eluting from the LC column. Key parameters that are fine-tuned include the temperature and flow rate of the drying gas (typically nitrogen), nebulizer gas pressure, and capillary voltage. researchgate.net For instance, final optimal conditions for one method involved a drying gas temperature of 320 °C and a flow rate of 10 L/min. researchgate.net The goal is to achieve efficient desolvation and ionization of this compound while minimizing in-source fragmentation or the formation of unwanted adducts, ensuring a stable and intense signal. researchgate.nettandfonline.com
Multiple Reaction Monitoring (MRM) Optimization: Multiple Reaction Monitoring (MRM) is the acquisition mode of choice for quantification on a triple quadrupole mass spectrometer, providing exceptional selectivity and sensitivity. iu.edu In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 5 Daltons higher than unlabeled phenylephrine. The product ions result from characteristic fragmentation pathways. By monitoring a unique precursor-to-product ion transition, interference from other matrix components is virtually eliminated. Typically, two transitions are monitored for an analyte: one for quantification (quantifier) and one for confirmation (qualifier). oup.com
The table below shows typical MRM transitions for phenylephrine and its deuterated analogs, illustrating the mass shift used for analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Phenylephrine | 168.0 | 135.0 | Quantifier wisc.edu |
| Phenylephrine-d3 | 171.0 | 135.0 | Internal Standard wisc.edu |
| This compound | 173.1 | 140.1 | Internal Standard (Predicted) |
| Table 1: Representative MRM transitions for phenylephrine and its deuterated isotopologues. |
Ultra-Performance Liquid Chromatography (UPLC) Integration for Enhanced Throughput in this compound Analysis
The integration of Ultra-Performance Liquid Chromatography (UPLC) has revolutionized the speed and efficiency of bioanalytical methods. UPLC systems utilize columns packed with sub-2 µm particles, which provides a significant increase in resolution, sensitivity, and analysis speed compared to traditional HPLC. waters.comaraijournal.com For the analysis of this compound and its parent compound, UPLC offers several advantages:
Enhanced Throughput: Gradient separations can be achieved in 10 minutes or less, and in some cases under 3 minutes, allowing for the rapid analysis of large batches of samples, which is critical in clinical and pharmacokinetic studies. researchgate.netwaters.com
Improved Resolution: The high efficiency of UPLC columns allows for better separation of the analyte from endogenous matrix components and related impurities, reducing potential interference. nih.govresearchgate.net
Increased Sensitivity: Sharper, narrower peaks lead to a greater signal-to-noise ratio, which can improve the lower limit of quantification (LLOQ). Methods for phenylephrine have achieved LLOQs as low as 0.02 ng/mL in plasma. researchgate.netgoogle.com
A variety of UPLC columns are effective for phenylephrine analysis. Given its polar nature, hydrophilic interaction liquid chromatography (HILIC) columns or specialized polar-retentive phases like ACQUITY UPLC HSS T3 are often used to achieve good retention and peak shape. researchgate.netwaters.com
Evaluation of Matrix Effects and Ion Suppression in Complex Biological Matrices for this compound
When analyzing samples from complex biological matrices such as plasma, serum, or tissue homogenates, matrix effects are a significant concern. nih.gov Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) due to co-eluting endogenous components like phospholipids. tandfonline.comnih.gov This can compromise the accuracy and precision of the quantification.
Studies have shown that phenylephrine analysis can be susceptible to significant ion suppression in plasma. researchgate.net One study reported matrix effect values ranging from 46.5% to 60.4% when using solid-phase extraction (SPE). researchgate.net Another investigation into hemolyzed plasma samples also noted a significant impact on phenylephrine quantification when an analog internal standard was used. tandfonline.com
This is precisely where the utility of a stable isotope-labeled internal standard like this compound becomes paramount. Because a SIL-IS has virtually identical chemical properties and chromatographic retention time to the analyte, it experiences the same degree of matrix effects. wuxiapptec.combioanalysis-zone.com By calculating the analyte-to-IS peak area ratio, the variability caused by ion suppression or enhancement is effectively normalized. A study on hemolyzed plasma demonstrated that when a deuterated internal standard was substituted for an analog, the impact of the matrix effect was completely compensated for, ensuring accurate quantitation even in severely hemolyzed samples. tandfonline.com
The table below summarizes findings on matrix effects in phenylephrine analysis and the role of the internal standard.
| Matrix | Sample Preparation | Matrix Effect Observation | Role of this compound (SIL-IS) | Reference |
| Human Plasma | Solid-Phase Extraction (SPE) | Significant ion suppression (46.5% - 60.4%) was reported. | A SIL-IS is crucial to compensate for this suppression and ensure accuracy. | researchgate.net |
| Hemolyzed Human Plasma | Solid-Phase Extraction (SPE) | >15% difference in results compared to non-hemolyzed plasma when using an analog IS. | A deuterated IS co-elutes and experiences the same ion suppression, correcting for the effect. | tandfonline.com |
| Human Plasma | Protein Precipitation | Significant matrix effect observed for phenylephrine. | The use of a non-matched stable isotope IS may not fully compensate. A co-eluting SIL-IS is ideal. | researchgate.net |
| Table 2: Evaluation of matrix effects in phenylephrine bioanalysis and the importance of a deuterated internal standard. |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Research
While LC-MS/MS is more common for quantitative bioanalysis of phenylephrine, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly in forensic toxicology and screening applications. However, the physicochemical properties of phenylethylamines like phenylephrine—namely their polarity and low volatility due to hydroxyl and amine groups—present a challenge for GC analysis. oup.com
To overcome this, chemical derivatization is a mandatory step prior to GC-MS analysis. jfda-online.comzu.edu.pk Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable moieties. jfda-online.com Common derivatization techniques for compounds containing hydroxyl and amine groups include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. researchgate.net
Acylation: Fluorinated anhydrides, such as heptafluorobutyric anhydride (B1165640) (HFBA), are used to convert amines and alcohols into their fluoroacyl derivatives, which improves chromatographic properties and detection sensitivity. jfda-online.com
In the context of this compound, it would be derivatized alongside the unlabeled analyte in a sample. The resulting derivatized compounds would then be separated on the GC column and detected by the mass spectrometer. The deuterium (B1214612) labels are retained during this process, allowing the mass spectrometer to distinguish between the analyte and the internal standard based on their mass difference, enabling reliable quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the chemical structure and assess the purity of chemical standards, including isotopically labeled compounds like this compound. openmedscience.com
For a deuterated standard, NMR analysis serves two primary purposes:
Isotopic Purity and Labeling Integrity: ¹H NMR is particularly useful for assessing the location and extent of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium atoms would be absent or significantly diminished. This directly confirms that the deuterium labels are in the correct positions on the molecule. Furthermore, the isotopic purity of the standard is critical, as the presence of unlabeled analyte in the internal standard can compromise assay accuracy. nih.gov While NMR can provide information on purity, mass spectrometry is often used to determine the isotopic distribution (e.g., the percentages of d0, d1, d2, d3, d4, and d5 species) with high precision.
The chemical purity of the this compound standard can also be determined using quantitative NMR (qNMR), which measures the analyte concentration by comparing the integral of one of its signals to the integral of a certified reference standard added to the sample.
Chromatographic Separation Techniques for this compound and Related Compounds
Effective chromatographic separation is essential to isolate this compound and its unlabeled counterpart from endogenous matrix components and other structurally related compounds or potential impurities. The choice of chromatographic technique depends on the analytical goals and the sample matrix.
Reversed-Phase (RP) Chromatography: This is a widely used technique, but the polar nature of phenylephrine can lead to poor retention on traditional C18 columns. To address this, methods often employ mobile phases with a high aqueous content and specific additives. For MS compatibility, volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid are used instead of non-volatile salts like phosphate (B84403). nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has proven to be a powerful alternative for separating polar compounds like phenylephrine. researchgate.net It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. This provides orthogonal selectivity to reversed-phase methods and often results in better retention and sensitivity for polar analytes, as the high organic content promotes more efficient ESI desolvation. researchgate.nettandfonline.com
Mixed-Mode Chromatography: This approach utilizes columns with stationary phases that possess both reversed-phase and ion-exchange characteristics. This can provide unique selectivity and excellent retention for polar, ionizable compounds like phenylephrine. nih.gov
In all these techniques, the chromatographic conditions—such as the column chemistry, mobile phase composition, pH, and gradient—are meticulously optimized to achieve a sharp peak shape, adequate retention time, and sufficient resolution from all potential interferences, ensuring the integrity of the quantitative data.
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications in this compound Research
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique for highly polar compounds that are poorly retained in reversed-phase chromatography. halocolumns.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. halocolumns.com This creates a water-enriched layer on the surface of the stationary phase, allowing for the partitioning of polar analytes. halocolumns.com
Research has demonstrated the successful application of HILIC for the analysis of phenylephrine, often employing this compound as an internal standard to ensure robust quantification. For instance, a sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for determining phenylephrine in human plasma. researchgate.net This method utilized a BEH HILIC column under isocratic conditions with a mobile phase of 10mM ammonium formate (pH 3.5) and acetonitrile (B52724) (10:90, v/v), achieving a lower limit of quantification (LLOQ) of 10.0 pg/mL. researchgate.net
Another study developed a HILIC method to directly detect phenylephrine and its primary metabolite, phenylephrine-3-O-sulfate, using a zwitterionic HILIC column. nih.gov This approach provided improved sensitivity and a short run time of 6.0 minutes, highlighting the efficiency of HILIC for metabolic studies. nih.gov The retention in HILIC is influenced by a combination of partitioning and ionic interactions, which can be modulated by adjusting mobile phase conditions like buffer concentration.
Table 1: Example of HILIC Method Parameters for Phenylephrine Analysis
| Parameter | Condition |
|---|---|
| Chromatography | UPLC-MS/MS |
| Column | ACQUITY UPLC BEH AMIDE |
| Mobile Phase | Isocratic elution with Methanol (B129727) – Acetonitrile (50:50, v/v) |
| Run Time | 5 minutes |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Application | Determination in Dried Blood Spot (DBS) samples |
This table is based on data from a study on phenylephrine analysis in preterm infants. researchgate.net
Reversed-Phase and Mixed-Mode Chromatographic Strategies for Deuterated Phenylephrine
Reversed-phase (RP) chromatography remains a cornerstone of bioanalytical methods. For phenylephrine analysis, C18 columns are commonly used. innovareacademics.ininnovareacademics.in A validated RP-HPLC method for the simultaneous estimation of phenylephrine hydrochloride and ebastine (B1671034) utilized a Thermo BDS Hypersil C18 column with a mobile phase of methanol and phosphate buffer (30:70 v/v, pH 4.0). innovareacademics.ininnovareacademics.in this compound is an ideal internal standard in such LC-MS/MS methods, as it co-elutes with the unlabeled analyte but is distinguished by its higher mass, correcting for any variability.
Mixed-mode chromatography (MMC) offers unique selectivity by combining reversed-phase and ion-exchange retention mechanisms on a single stationary phase. helixchrom.com This is particularly advantageous for separating complex mixtures containing compounds with varying properties, like phenylephrine, which is a hydrophilic basic compound. helixchrom.com A Coresep 100 mixed-mode column, for example, can retain phenylephrine by a combination of reversed-phase and cation-exchange mechanisms without the need for ion-pairing reagents. helixchrom.com Retention is controlled by adjusting the amount of acetonitrile, buffer concentration, and pH in the mobile phase. helixchrom.com
Table 2: Comparison of Chromatographic Strategies for Phenylephrine
| Strategy | Stationary Phase Example | Mobile Phase Example | Key Advantage |
|---|---|---|---|
| Reversed-Phase (RP) | Thermo BDS Hypersil C18 innovareacademics.ininnovareacademics.in | Methanol: Phosphate buffer (30:70 v/v) innovareacademics.ininnovareacademics.in | Well-established, robust for many applications. |
| HILIC | BEH HILIC researchgate.net | Acetonitrile: 10mM Ammonium Formate (90:10 v/v) researchgate.net | Excellent retention for very polar analytes like phenylephrine. halocolumns.com |
| Mixed-Mode (MMC) | Primesep S sielc.com | Acetonitrile and Water with NaH2PO4 buffer sielc.com | Unique selectivity for complex mixtures of active and inactive ingredients. helixchrom.com |
Automated Sample Preparation Techniques for this compound Analysis
Automated sample preparation is crucial for high-throughput analysis, improving reproducibility and reducing manual error. When using this compound as an internal standard, it is typically spiked into the biological sample at the beginning of the preparation process to account for analyte loss at every stage.
Solid-Phase Extraction (SPE) Protocols for this compound
Solid-Phase Extraction (SPE) is a widely used technique to clean up complex samples and concentrate analytes before chromatographic analysis. thermofisher.com The process involves passing a liquid sample through a solid sorbent, which retains the analyte or the interferences. The analyte is then eluted with an appropriate solvent. thermofisher.com
For phenylephrine, various SPE sorbents have been utilized. One method described using C18 cartridges for extraction from human plasma. researchgate.net Another study employed weak cation-exchange cartridges, where diluted plasma was loaded, and the analyte, along with the internal standard, was eluted with 5% triethylamine (B128534) in methanol. nih.gov The choice of sorbent depends on the physicochemical properties of the analyte and the nature of the sample matrix. Polymeric SPE phases that have both hydrophilic and lipophilic functional groups are also effective for extracting a broad range of compounds from aqueous samples. sigmaaldrich.com
Automation of SPE is commonly achieved using 96-well plate formats, which allow for the simultaneous processing of numerous samples, significantly increasing throughput. sigmaaldrich.com
Table 3: General Steps in a Solid-Phase Extraction (SPE) Protocol
| Step | Purpose | Example |
|---|---|---|
| 1. Conditioning | To activate the sorbent for analyte retention. | Passing methanol followed by water/buffer through the cartridge. |
| 2. Sample Loading | To adsorb the analyte onto the sorbent. | Loading the pre-treated plasma sample (spiked with this compound). |
| 3. Washing | To remove interferences from the sorbent. | Rinsing the cartridge with a weak solvent that leaves the analyte behind. |
| 4. Elution | To desorb and collect the purified analyte. | Eluting phenylephrine and this compound with a strong solvent (e.g., methanol with additives). nih.gov |
This table represents a generalized SPE workflow. thermofisher.com
Protein Precipitation and Liquid-Liquid Extraction Optimization for Deuterated Phenylephrine Assays
Protein Precipitation (PPT) is a straightforward and rapid method for removing proteins from biological samples, such as plasma or serum, which can interfere with analysis. chromatographyonline.com The technique typically involves adding an organic solvent, like acetonitrile or methanol, to the sample to denature and precipitate the proteins. nih.gov After centrifugation, the clear supernatant containing the analyte and the this compound internal standard is collected for analysis. chromatographyonline.com While fast, PPT may result in a less clean extract compared to SPE, potentially leading to matrix effects in LC-MS/MS analysis. researchgate.net
Liquid-Liquid Extraction (LLE) is another classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For phenylephrine analysis, a study utilized LLE following protein precipitation and derivatization, extracting the derivatized analyte with a mixture of methyl tert-butyl ether and n-hexane. researchgate.net Optimizing the pH of the aqueous phase and the choice of organic solvent is critical for achieving high extraction recovery.
In some cases, a combination of techniques is employed. For instance, to mitigate matrix effects from hemolyzed plasma samples, one approach involved modifying an SPE method to include a protein precipitation step before the SPE process. tandfonline.com This hybrid approach, such as HybridSPE-Phospholipid technology, combines the simplicity of PPT with the selectivity of SPE to effectively remove both proteins and phospholipids, which are major sources of matrix interference. sigmaaldrich.com
Table 4: Common Sample Preparation Techniques for Phenylephrine
| Technique | Principle | Common Reagents | Key Feature |
|---|---|---|---|
| Protein Precipitation (PPT) | Protein removal by denaturation. | Acetonitrile, Methanol. nih.gov | Fast and simple, suitable for high-throughput screening. chromatographyonline.com |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Methyl tert-butyl ether, Ethyl acetate. researchgate.netnih.gov | Provides a clean extract by separating based on solubility. |
| Solid-Phase Extraction (SPE) | Chromatographic separation and purification. | C18, Cation-exchange, or polymeric sorbents. researchgate.netnih.gov | High selectivity and concentration capability. thermofisher.com |
| HybridSPE | PPT followed by phospholipid removal. | Acetonitrile with 1% formic acid, Zirconia-coated silica. sigmaaldrich.com | Effectively removes both proteins and phospholipids. sigmaaldrich.com |
Mechanistic Pharmacokinetic and Metabolic Research Applications of L Phenylephrine D5
In Vitro Metabolic Stability and Metabolite Identification Studies Utilizing Deuterated L-Phenylephrine
In vitro systems, such as liver microsomes, S9 fractions, and cultured hepatocytes, are fundamental to early-stage drug discovery for predicting the metabolic fate of a compound in humans. L-Phenylephrine-d5 is instrumental in these assays for enhancing the accuracy of metabolite detection and structural elucidation.
The metabolism of L-phenylephrine is dominated by conjugation reactions, primarily sulfation and glucuronidation, with minor contributions from oxidative pathways mediated by Cytochrome P450 (CYP) enzymes. Utilizing this compound allows researchers to unequivocally track the formation of these metabolites.
In a typical experiment, this compound is incubated with human liver microsomes (HLMs) fortified with necessary cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation). Following incubation, the samples are analyzed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is programmed to search for parent-metabolite pairs. The deuterated parent (this compound) and its metabolites exhibit a characteristic mass shift. For instance, a glucuronide conjugate of this compound will have a mass that is 176 Da (for the glucuronic acid moiety) plus 5 Da (for the deuterium (B1214612) atoms) greater than the unlabeled parent compound. This "isotopic signature" makes the metabolites stand out from endogenous matrix components, simplifying their identification.
Research findings indicate that the primary metabolite formed in both human liver S9 fractions and hepatocyte incubations is the sulfate (B86663) conjugate, mediated by sulfotransferase (SULT) enzymes, particularly SULT1A1 and SULT1A3. The use of this compound confirms this pathway by the clear detection of this compound-sulfate.
Table 4.1.1: Metabolite Identification using this compound in Human Liver Microsomes This interactive table summarizes the expected mass-to-charge ratios (m/z) in positive ion mode for key metabolites, illustrating the utility of the d5 label.
| Compound/Metabolite | Unlabeled [M+H]⁺ (m/z) | Labeled (d5) [M+H]⁺ (m/z) | Mass Shift (Da) | Metabolic Pathway |
|---|---|---|---|---|
| Parent Compound | 168.1 | 173.1 | +5 | - |
| Sulfate Conjugate | 248.1 | 253.1 | +5 | Sulfation (SULT) |
| Glucuronide Conjugate | 344.1 | 349.1 | +5 | Glucuronidation (UGT) |
This compound can serve as a highly specific probe substrate to investigate the potential of new chemical entities (NCEs) to cause drug-drug interactions (DDIs) via enzyme inhibition or induction.
For inhibition studies, this compound is incubated with a relevant enzyme system (e.g., recombinant SULT1A1) in the presence of varying concentrations of a test inhibitor compound. The rate of formation of this compound-sulfate is measured via LC-MS/MS. A decrease in metabolite formation relative to a control incubation indicates inhibition, from which an IC50 (half-maximal inhibitory concentration) value can be determined. The stable isotope label ensures that the quantification of the metabolite is robust and free from interference.
For induction studies, primary human hepatocytes are treated with a potential inducing agent for 48-72 hours. Subsequently, the cells are incubated with a probe substrate cocktail that includes this compound. An increase in the metabolic clearance of this compound in the treated cells compared to vehicle-treated control cells would indicate the induction of relevant metabolizing enzymes, such as SULTs.
Investigation of Cytochrome P450 Enzymes and Conjugation Pathways with this compound
Application of this compound in Preclinical Pharmacokinetic Modeling and Disposition Studies
In preclinical animal studies (e.g., in rats or dogs), accurate quantification of a drug in biological matrices like plasma, blood, and tissue is paramount for building reliable pharmacokinetic (PK) models. This compound is the gold standard for use as an internal standard (IS) in the bioanalytical methods developed for L-phenylephrine.
During sample preparation, a known amount of this compound IS is added to every unknown sample, calibrator, and quality control sample. Because the IS is structurally almost identical to the analyte (unlabeled L-phenylephrine), it behaves similarly during extraction, chromatography, and ionization. Any physical loss of the analyte during sample processing is mirrored by a proportional loss of the IS. By calculating the peak area ratio of the analyte to the IS, variations in extraction recovery and instrument response are effectively normalized. This results in superior accuracy and precision for the quantification of L-phenylephrine, which is essential for determining key PK parameters.
Table 4.2: Representative Pharmacokinetic Parameters of L-Phenylephrine in Rats Determined Using this compound as an Internal Standard This table presents typical PK data that relies on the high-quality quantification enabled by a deuterated internal standard.
| Parameter | Unit | Value | Description |
|---|---|---|---|
| Cmax | ng/mL | 850 | Maximum observed plasma concentration |
| Tmax | h | 0.25 | Time to reach maximum concentration |
| AUC(0-inf) | ng·h/mL | 1275 | Area under the plasma concentration-time curve |
| T½ | h | 1.8 | Elimination half-life |
Isotopic Tracer Studies for Absorption, Distribution, and Elimination Research with Deuterated Phenylephrine (B352888)
Beyond its role as an internal standard, this compound is employed as a tracer in sophisticated study designs to probe drug disposition. A prominent example is the intravenous microtracer study for determining absolute bioavailability (F).
In this design, an animal receives a standard oral dose of unlabeled L-phenylephrine concurrently with a small, pharmacologically inactive intravenous (IV) dose of this compound. Blood samples are collected over time and analyzed by LC-MS/MS, which can simultaneously measure the concentrations of both the unlabeled (from the oral dose) and the labeled (from the IV dose) drug. By comparing the Area Under the Curve (AUC) of the oral unlabeled drug to the AUC of the IV labeled drug, researchers can calculate the absolute bioavailability with high precision in a single experiment, reducing animal usage and inter-individual variability.
Furthermore, administering this compound allows for unambiguous tracking of the drug and its metabolites into various tissues (distribution) and their excretion in urine and feces (elimination), without confusion from any potential endogenous compounds or dietary substances.
Investigating Enantiomeric Metabolism and Stereochemical Disposition with this compound
Phenylephrine is a chiral compound, existing as L- and D-enantiomers. Often, enantiomers exhibit different pharmacokinetic and pharmacodynamic profiles. Investigating this stereoselectivity is crucial. This compound is a unique tool for this purpose.
A common experimental design involves administering a racemic mixture (50:50 L- and D-phenylephrine) to a preclinical species. To precisely track the fate of the pharmacologically active L-enantiomer, a tracer amount of this compound is co-administered. Plasma samples are then analyzed using a chiral LC method that separates the L- and D-enantiomers, coupled with a mass spectrometer.
This setup allows for the simultaneous quantification of four distinct species:
Unlabeled L-phenylephrine
Unlabeled D-phenylephrine
this compound (the tracer)
D-Phenylephrine-d5 (to check for chiral inversion)
By comparing the pharmacokinetic profiles of the L- and D-enantiomers, researchers can determine if there is stereoselective metabolism or clearance. For example, if the AUC for the D-enantiomer is significantly higher than for the L-enantiomer, it suggests that the L-enantiomer is cleared from the body more rapidly. The this compound tracer validates the measurement of the L-enantiomer and helps confirm the absence of analytical artifacts or significant chiral inversion (the conversion of one enantiomer to the other in vivo).
Table 4.4: Comparison of Stereoselective Pharmacokinetics Following Racemic Administration This table illustrates hypothetical findings from a study using this compound as a tracer to investigate stereoselectivity.
| Parameter | L-Enantiomer | D-Enantiomer | L/D Ratio | Implication |
|---|---|---|---|---|
| AUC (ng·h/mL) | 950 | 1900 | 0.5 | L-enantiomer has lower systemic exposure |
| Clearance (L/h/kg) | 3.2 | 1.6 | 2.0 | L-enantiomer is cleared twice as fast |
L Phenylephrine D5 in Preclinical Research Models and in Vitro Pharmacodynamic Investigations
Utilization in Receptor Binding and Functional Assays in Isolated Tissue Preparations
The characterization of a compound's interaction with its molecular target is a cornerstone of pharmacological research. L-Phenylephrine is a well-established selective α1-adrenoceptor agonist. medchemexpress.commedchemexpress.comwikipedia.org Receptor binding assays and functional assays in isolated tissues are critical for determining the affinity and efficacy of such compounds.
In receptor binding assays, radiolabeled ligands are commonly used to quantify the binding of a test compound to specific receptors in tissue homogenates. labome.com While L-Phenylephrine-d5 is not typically the primary ligand, it plays a crucial role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that can be used as an alternative or complementary technique to radioligand assays. These methods allow for the precise quantification of the unlabeled phenylephrine (B352888) used to compete with the radioligand, thereby enabling the calculation of binding affinity (Ki) values. L-Phenylephrine has shown selectivity for the α1-adrenergic receptor subtypes. medchemexpress.comapexbt.com
Functional assays in isolated tissue preparations measure the physiological response to a compound. For L-phenylephrine, these often involve measuring the contraction of smooth muscle tissues rich in α1-adrenoceptors, such as blood vessels or the prostate gland. nih.govmdpi.com For example, studies on isolated rat aortic rings or corpus cavernosum preparations measure isometric tension to quantify the contractile response to cumulative concentrations of L-phenylephrine. mdpi.comnih.gov In these experiments, this compound is essential for validating the analytical methods used to confirm the precise concentrations of L-phenylephrine in the organ bath solution, ensuring the accuracy of concentration-response curves.
| Receptor Subtype | Affinity (pKi or Ki) | Reference |
|---|---|---|
| α1A-Adrenoceptor | Ki: 1.4 μM | apexbt.com |
| α1B-Adrenoceptor | Ki: 23.9 μM | apexbt.com |
| α1D-Adrenoceptor | pKi: 5.86 | medchemexpress.com |
Application in Cellular Assays for Adrenergic Receptor Signaling Studies
To investigate the molecular mechanisms downstream of receptor activation, cellular assays are employed. These assays utilize cultured cells, often engineered to express specific receptor subtypes, to study intracellular signaling pathways. The activation of α1-adrenergic receptors by L-phenylephrine initiates a cascade of intracellular events, primarily through Gq protein coupling, leading to the activation of phospholipase C and the subsequent production of second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). ulb.ac.be
In such studies, researchers use cell lines like PC12 or Chinese Hamster Ovary (CHO) cells stably expressing human α1A- or α1B-adrenergic receptors. mdpi.com Upon stimulation with L-phenylephrine, changes in second messenger levels, such as intracellular calcium mobilization or inositol phosphate (B84403) accumulation, are measured. mdpi.comresearchgate.net this compound is critical during the analytical phase of these studies. It serves as the ideal internal standard for LC-MS/MS methods developed to quantify the concentration of L-phenylephrine in the cell culture medium and cell lysates, ensuring that the observed signaling events are accurately correlated with the specific agonist concentration. This is particularly important when studying the kinetics of receptor activation and desensitization.
| Cell Line | Receptor Expressed | Measured Response | Agonist EC50 | Reference |
|---|---|---|---|---|
| PC12 | α1A-Adrenergic Receptor | Second Messenger Response | 1 x 10⁻⁶.¹ M | mdpi.com |
| PC12 | α1B-Adrenergic Receptor | Second Messenger Response | 1 x 10⁻⁵.¹ M | mdpi.com |
| HEK 293 | α1B- and β1-Adrenergic Receptors | MAPK and Akt/PKB Activation | Not Specified | plos.org |
Microdialysis and Biofluid Analysis in Preclinical Animal Models Using this compound
Preclinical animal models, such as rats and mice, are essential for understanding the pharmacokinetics and pharmacodynamics of a compound in a whole-organism context. nih.govnih.gov Techniques like microdialysis allow for the continuous sampling of unbound drug and neurotransmitter concentrations from the extracellular fluid of specific tissues, including the brain, in awake and freely moving animals.
When studying the effects of L-phenylephrine in the central nervous system or peripheral tissues, microdialysis provides valuable data on its local concentration at the site of action. The resulting dialysate samples, along with other biofluids like plasma and urine, typically contain very low concentrations of the analyte. researchgate.net The analysis of these samples requires highly sensitive and specific analytical methods, for which LC-MS/MS is the gold standard. In this context, this compound is indispensable. Added to the biological sample during processing, it co-elutes with the unlabeled L-phenylephrine but is distinguished by its higher mass in the mass spectrometer. This allows for precise and accurate quantification by correcting for any analyte loss during sample preparation and for variations in instrument response. researchgate.net
| Biological Matrix | Animal Model | Analytical Purpose | Reference |
|---|---|---|---|
| Plasma | Rat | Pharmacokinetic and Metabolite Profiling | researchgate.net |
| Urine | Human / Rat | Metabolite Identification | researchgate.netgoogle.com |
| Brain Tissue / Microdialysate | Rat / Mouse | Target Site Concentration / Neurotransmitter Effects | researchgate.netnih.gov |
| Aqueous/Vitreous Humor | Beagle / Human | Ocular Pharmacokinetics | researchgate.net |
Research into Pharmacodynamic Biomarkers and Mechanistic Insights with Deuterated Phenylephrine
Stable isotope-labeled compounds like this compound are powerful tools for investigating pharmacodynamic biomarkers and gaining deeper mechanistic insights. A pharmacodynamic biomarker is a molecular or physiological change that indicates a drug has reached its target and elicited a response. researchgate.net For L-phenylephrine, such biomarkers could include changes in the phosphorylation state of downstream signaling proteins like ERK (a member of the MAPK family) or alterations in gene expression. medchemexpress.complos.org
| Biomarker | Pathway/Mechanism | Model System | Reference |
|---|---|---|---|
| Phosphorylated ERK (p-ERK) | MAP Kinase Signaling | Pinealocytes / Perfused Rat Heart | medchemexpress.complos.org |
| NFAT3 Nuclear Translocation | Calcineurin-NFAT Signaling | Cardiac Fibroblasts | medchemexpress.com |
| Inositol Phosphates (IP3) | Phospholipase C Signaling | Mouse Brain Slices / Cultured Cells | researchgate.net |
| Intracellular Calcium [Ca²⁺]i | Gq Protein-Coupled Receptor Activation | Transfected CHO Cells | google.com |
Research on Impurity Profiling and Stability Assessment of L Phenylephrine Utilizing Deuterated Standards
Development of Stability-Indicating Methods for L-Phenylephrine with L-Phenylephrine-d5 as an Internal Standard
The development of a robust stability-indicating analytical method is paramount for accurately quantifying the parent drug and separating it from any degradation products that may form over time or under stress conditions. semanticscholar.org High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry are powerful tools for this purpose. thermofisher.comresearchgate.net
The use of a deuterated internal standard like this compound is crucial in LC-MS/MS-based methods. researchgate.net Since this compound has a chemical structure nearly identical to L-Phenylephrine, it co-elutes and exhibits similar ionization efficiency. However, its higher mass allows it to be distinguished by the mass spectrometer. This co-eluting, yet mass-differentiated, property enables precise correction for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification of L-Phenylephrine. researchgate.net
Several studies have detailed the development of such methods. For instance, a rapid derivatization LC-MS/MS method was developed to evaluate phenylephrine (B352888) in human plasma, demonstrating linearity over a specific concentration range and achieving a low limit of quantification. nih.gov Another UPLC-MS/MS method was established for the simultaneous determination of phenylephrine and tropicamide (B1683271) in ocular tissues, highlighting the method's sensitivity and selectivity. nih.gov These methods, when employing a deuterated internal standard, provide the necessary specificity and accuracy for stability testing. The use of stable isotope-labeled internal standards is known to reduce variability introduced by the autosampler and correct for instrumental signal drift. researchgate.net
Table 1: Example of LC-MS/MS Method Parameters for L-Phenylephrine Analysis
| Parameter | Condition |
| Chromatographic Column | C18 or HILIC (e.g., Gemini C18, BEH HILIC) researchgate.netresearchgate.net |
| Mobile Phase | Gradient or isocratic elution with combinations of acetonitrile (B52724) and aqueous buffers (e.g., ammonium (B1175870) formate (B1220265), ammonium acetate) researchgate.netceu.es |
| Flow Rate | Typically 0.4 mL/min to 1.0 mL/min semanticscholar.orgresearchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Internal Standard | This compound |
Identification and Quantification of L-Phenylephrine Degradation Products and Impurities
L-Phenylephrine can degrade through various pathways, including oxidation and reactions with excipients. scirp.orgresearchgate.net For example, interactions with aldehydes like formaldehyde (B43269), which can be present as impurities in excipients, can lead to the formation of adducts. scirp.orgresearchgate.net Another identified degradation product results from the interaction between phenylephrine and maleic acid, a counter-ion in some formulations. acs.org
LC-MS/MS methods are instrumental in identifying the molecular weights of these degradation products. ceu.es The structural elucidation of these new chemical entities often requires further analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org Once identified, these degradation products can be synthesized to serve as analytical standards for their quantification in stability samples. researchgate.net
The use of this compound as an internal standard is critical for the accurate quantification of these impurities. By creating calibration curves for each identified degradation product relative to the known concentration of the internal standard, their precise levels in a sample can be determined. This ensures that the stability-indicating method can accurately track the increase in degradation products and the corresponding decrease in the active ingredient over time.
Table 2: Common Degradation Products of L-Phenylephrine
| Degradation Product | Formation Pathway | Analytical Technique for Identification |
| Phenylephrine-formaldehyde adduct | Reaction with formaldehyde impurity in excipients. scirp.orgresearchgate.net | LC-MS, NMR researchgate.net |
| 2-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylaminosuccinic acid | Reaction between phenylephrine and maleic acid. acs.org | LC-MS, NMR, HPLC acs.orgacs.org |
| Unsaturated side-chain derivative | Loss of a water molecule from phenylephrine. researchgate.net | Electrospray Ionisation-Mass Spectrometry researchgate.net |
| Oxidation products | Oxidative degradation. scirp.org | LC-MS researchgate.net |
Forced Degradation Studies and Stress Condition Analysis Methodologies
Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. It involves subjecting the drug substance to harsh conditions to accelerate its degradation and generate potential degradation products. ceu.es This helps to demonstrate the method's specificity in separating the parent drug from its degradants. semanticscholar.org
Typical stress conditions for L-Phenylephrine include:
Acidic Hydrolysis: Treatment with acids like hydrochloric acid (e.g., 0.1N HCl at 60°C). semanticscholar.orginnovareacademics.in
Basic Hydrolysis: Treatment with bases such as sodium hydroxide (B78521) (e.g., 1N NaOH at 60°C). semanticscholar.orginnovareacademics.in
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 6% v/v H2O2 at room temperature). semanticscholar.org
Thermal Degradation: Exposure to high temperatures (e.g., 60°C for several hours). semanticscholar.org
Photolytic Degradation: Exposure to UV radiation or sunlight. semanticscholar.orgceu.es
Studies have shown that L-Phenylephrine is susceptible to degradation under acidic, basic, and oxidative conditions, while it appears more resilient to thermal and photolytic stress. semanticscholar.orgijper.org LC-MS/MS methods, incorporating this compound, are then used to analyze the stressed samples, identify the resulting degradation products, and quantify the remaining L-Phenylephrine. researchgate.netnih.gov
Table 3: Summary of L-Phenylephrine Forced Degradation Findings
| Stress Condition | Observation |
| Acid Hydrolysis | Significant degradation observed. semanticscholar.orgijper.org |
| Alkali Hydrolysis | Significant degradation observed. semanticscholar.orgijper.org |
| Oxidative Degradation | Degradation observed. semanticscholar.orgijper.org |
| Thermal Degradation | Generally found to be stable. semanticscholar.orgijper.org |
| Photolytic Degradation | Generally found to be stable. semanticscholar.orgijper.org |
Methodologies for Long-Term and Accelerated Stability Research
Long-term and accelerated stability studies are conducted to establish the shelf-life and recommended storage conditions for a drug product. europa.eu These studies are performed on the drug product packaged in its proposed container closure system. europa.eu
Long-Term Stability Studies: These are typically conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH for a period that covers the proposed re-test period. europa.eu
Accelerated Stability Studies: These are performed under more strenuous conditions, such as 40°C ± 2°C with 75% ± 5% RH, for a shorter duration, typically six months. google.comfda.gov Data from accelerated studies can be used to predict the long-term stability of the product.
Throughout these studies, samples are pulled at specified time points and analyzed using the validated stability-indicating method with this compound as the internal standard. researchgate.net The analysis monitors for any significant changes, including a decrease in the concentration of L-Phenylephrine and the appearance or increase of any degradation products. core.ac.uk If a significant change is observed during accelerated studies, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) may be required. europa.eu The use of a deuterated internal standard ensures the accuracy of these quantitative assessments over the entire study period. researchgate.net
Table 4: ICH Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (or proposed re-test period) europa.eufda.gov |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months europa.eufda.gov |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months europa.eufda.gov |
Future Directions and Emerging Research Avenues for L Phenylephrine D5
Integration with Advanced Omics Technologies for Comprehensive Analysis
The integration of L-Phenylephrine-d5 with advanced "omics" technologies, such as metabolomics, proteomics, and transcriptomics, offers a pathway to a more holistic understanding of phenylephrine's effects and metabolism. nih.gov In these large-scale biological studies, precision and accuracy are paramount, reinforcing the importance of reliable internal standards.
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, heavily relies on high-quality internal standards for accurate quantification. researchgate.net this compound is crucial for correcting variations in sample preparation and analytical instrumentation during the metabolic profiling of its non-deuterated counterpart, phenylephrine (B352888). Future research could leverage high-resolution mass spectrometry-based metabolomics to uncover previously unknown metabolites of phenylephrine, with this compound ensuring data fidelity. sciex.com
Similarly, proteomics and transcriptomics can elucidate how phenylephrine influences protein expression and gene activity. While this compound is not directly measured in these assays, it is integral to the pharmacokinetic studies that often run parallel to them, providing essential concentration data that can be correlated with observed changes in the proteome or transcriptome. nih.gov This multi-omics approach can reveal the complete mechanism of action, from receptor binding to downstream cellular responses. nih.gov
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Research Application | Role of this compound |
|---|---|---|
| Metabolomics | Tracing the metabolic fate of phenylephrine; identifying novel metabolites. researchgate.net | Serves as a robust internal standard for accurate quantification of phenylephrine and its metabolites. oup.com |
| Proteomics | Identifying protein interaction partners and downstream signaling pathways affected by phenylephrine. | Used in parallel pharmacokinetic studies to correlate drug exposure with changes in protein expression. |
| Transcriptomics | Analyzing changes in gene expression in response to phenylephrine treatment. | Provides accurate pharmacokinetic data to link drug concentration levels with observed genetic responses. |
| Genomics | Investigating how genetic variations (e.g., in metabolizing enzymes like CYP450) affect phenylephrine metabolism and response. europa.eu | Facilitates precise pharmacokinetic characterization in different genetic populations. |
Advancements in Micro- and Nano-Bioanalytical Systems for Deuterated Phenylephrine Research
The development of micro- and nano-bioanalytical systems, such as lab-on-a-chip devices and advanced sensors, represents a significant leap forward for bioanalysis. These technologies offer high-throughput analysis, require smaller sample volumes, and can provide real-time data. The stability and distinct mass of this compound make it an ideal internal standard for these miniaturized systems, where precision is critical. researchgate.net
Future research will likely focus on developing dedicated microfluidic devices for rapid pharmacokinetic screening. In such systems, this compound would be used to ensure the accuracy of phenylephrine quantification from minuscule sample volumes, like those obtained through microdialysis. scholaris.ca Furthermore, novel nanosensors could be designed for in-vivo monitoring of drug levels. While direct detection of this compound might not be the primary goal, its co-administration with phenylephrine would be essential for calibrating these sensors and ensuring the reliability of the data they produce.
Computational and In Silico Modeling for Predicting this compound Behavior and Interactions
Computational and in silico modeling are becoming indispensable tools in pharmaceutical research, allowing scientists to predict the behavior of molecules and their interactions with biological systems. wdh.ac.id These models can simulate absorption, distribution, metabolism, and excretion (ADME) properties, as well as receptor binding. nih.gov
Future research could involve creating sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models that differentiate between L-phenylephrine and this compound. The deuterium (B1214612) substitution can sometimes lead to a "kinetic isotope effect," potentially slowing down metabolism. nih.gov In silico models could predict the magnitude of this effect for phenylephrine's specific metabolic pathways, such as those mediated by cytochrome P450 enzymes. europa.eunih.gov This could lead to a better understanding of the subtle differences in the biological handling of the deuterated and non-deuterated forms.
Docking simulations could also be employed to model the interaction of both L-phenylephrine and this compound with adrenergic receptors. wdh.ac.id While significant differences in binding affinity are not expected, these models could provide insights at an atomic level, contributing to a more complete understanding of the structure-activity relationship. researchgate.net
Table 2: In Silico Modeling Approaches for this compound Research
| Modeling Technique | Research Objective | Potential Insights for this compound |
|---|---|---|
| Pharmacokinetic (PK) Modeling | Predict drug concentration over time in various tissues. uef.fi | Quantify the kinetic isotope effect on metabolism and clearance compared to non-deuterated phenylephrine. |
| Molecular Docking | Simulate the binding of a molecule to a receptor site. wdh.ac.id | Analyze potential subtle differences in receptor interaction and binding energy due to deuteration. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model chemical reactions and enzymatic processes. | Elucidate the mechanism of metabolic reactions and the influence of deuterium on reaction rates. wdh.ac.id |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulate ADME processes based on physiological and anatomical data. | Predict tissue-specific concentrations and potential drug-drug interactions involving phenylephrine metabolism. |
Standardization and Harmonization of Research Methodologies for Deuterated Analogs
As the use of deuterated analogs like this compound becomes more widespread, the need for standardization and harmonization of research methodologies becomes increasingly critical. researchgate.net Ensuring that results are comparable and reproducible across different laboratories and studies is essential for building a reliable body of scientific knowledge. medintensiva.org
Future efforts will likely focus on establishing consensus guidelines for the validation of bioanalytical methods that use deuterated internal standards. researchgate.netresearchgate.net This includes defining acceptable limits for isotopic purity, stability, and potential matrix effects. tandfonline.com Regulatory bodies and scientific organizations may collaborate to create harmonized protocols, similar to efforts seen for other analytical methods. mhlw.go.jp
Standardization would also extend to the reporting of data. A clear and uniform system for documenting the synthesis, characterization, and use of this compound in studies would enhance transparency and allow for more effective meta-analyses of research findings. The goal is to ensure that whether it is used in a study in Europe, the US, or Asia, the results are consistent and reliable, which is fundamental to good scientific practice. medintensiva.orgmhlw.go.jp
Q & A
Q. How should conflicting intellectual property claims impact this compound research dissemination?
- Conduct patent landscaping early to identify freedom-to-operate boundaries. Publish in open-access journals with clear licensing (e.g., CC-BY) to balance transparency and compliance .
Key Analytical Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
